Alisertib sodium anhydrous Alisertib sodium anhydrous Alisertib Sodium is the sodium salt form of alisertib, a second-generation, orally bioavailable, selective inhibitor of the serine/threonine protein kinase Aurora A kinase, with potential antineoplastic activity. Upon oral administration, alisertib targets, binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation in susceptible cancer cells. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers and plays a key role in cancer cell proliferation.
Brand Name: Vulcanchem
CAS No.: 1028486-06-7
VCID: VC0517970
InChI: InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);
SMILES: COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]
Molecular Formula: C27H20ClFN4NaO4
Molecular Weight: 541.9 g/mol

Alisertib sodium anhydrous

CAS No.: 1028486-06-7

Cat. No.: VC0517970

Molecular Formula: C27H20ClFN4NaO4

Molecular Weight: 541.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alisertib sodium anhydrous - 1028486-06-7

Specification

CAS No. 1028486-06-7
Molecular Formula C27H20ClFN4NaO4
Molecular Weight 541.9 g/mol
IUPAC Name sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate
Standard InChI InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);
Standard InChI Key UDTGEKCUEBGDEV-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]
Canonical SMILES COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

Alisertib sodium anhydrous has the molecular formula C27H19ClFN4O4.Na with a molecular weight of 540.905 g/mol . The compound is classified as achiral, lacking defined stereocenters as indicated by its chemical structure and properties .

Structural Characteristics

The chemical structure of alisertib sodium anhydrous consists of a complex heterocyclic system with several key functional groups. Its IUPAC name is sodium 4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d]benzazepin-2-yl]amino]-2-methoxybenzoate . The compound contains several aromatic rings, including a pyrimidine and benzazepine system, with key substituents including chloro, fluoro, methoxy, and amino groups .

The SMILES notation for the compound is:
[Na+].COC1=CC(NC2=NC=C3CN=C(C4=CC(Cl)=CC=C4C3=N2)C5=C(OC)C=CC=C5F)=CC=C1C([O-])=O

PropertyValue
Molecular FormulaC27H19ClFN4O4.Na
Molecular Weight540.905 g/mol
CAS Number1028486-06-7
InChIKeyAIUYVPGHBMKGAC-UHFFFAOYSA-M
StereochemistryAchiral
Charge0
Defined Stereocenters0/0

Pharmacological Properties

Mechanism of Action

Alisertib sodium anhydrous functions through the same mechanism as its parent compound, alisertib, by selectively inhibiting aurora kinase A (AURKA). Aurora kinase A is a serine/threonine kinase that plays essential roles in mitotic processes, including centrosome maturation, spindle assembly, and chromosome alignment . The compound exhibits selective inhibition of AURKA over aurora kinase B (AURKB) with a selectivity ratio exceeding 200-fold in cellular assays .

The inhibition of AURKA by alisertib produces phenotypic effects consistent with the disruption of normal mitotic processes, including decreased formation of bipolar spindles and improper chromosome alignment. In the HCT-116 xenograft model, alisertib induced a dose-dependent decrease in bipolar and aligned chromosomes, confirming its on-target activity against AURKA .

The compound's primary molecular targets and their associated potencies are summarized in the following table:

TargetPharmacologyPotency
Aurora Kinase A (AURKA)Inhibitor1.2 nM [IC50]
Aurora Kinase B (AURKB)Inhibitor76.7 nM [IC50]
FLT3Inhibitor16.0 nM [IC50]

Clinical Development

Clinical Trials

Alisertib has undergone multiple clinical trials for various cancer indications. Most notably, a phase II study (A091102) was conducted through the Alliance for Clinical Trials in Oncology to evaluate alisertib in advanced or metastatic sarcoma . This study enrolled 72 patients across 24 sites, categorized into histology-defined cohorts including liposarcoma, leiomyosarcoma, undifferentiated sarcoma, malignant peripheral nerve sheath tumor, and other sarcoma types .

The treatment regimen consisted of alisertib 50 mg orally twice daily on days 1-7 of 21-day cycles. The primary endpoint was objective response rate, with progression-free survival as a secondary endpoint .

Results from this phase II study showed:

  • One partial response (PR) in the "other sarcoma" cohort, which led to expanded enrollment in this group

  • Two confirmed partial responses in angiosarcoma cases

  • One unconfirmed partial response in dedifferentiated chondrosarcoma

  • 12-week progression-free survival rates of 73% (liposarcoma), 44% (leiomyosarcoma), 36% (undifferentiated sarcoma), 60% (malignant peripheral nerve sheath tumor), and 38% (other sarcoma)

The study was registered with the identifier NCT01653028 .

Therapeutic Applications

As of April 2025, alisertib has been investigated in clinical trials for several oncological indications, particularly in:

  • Acute myeloid leukemia

  • B cell lymphoma

  • Brain cancer

  • Mesothelioma

  • Prostate cancer

  • Small cell lung cancer

Additionally, the compound has undergone evaluation in sarcoma subtypes as detailed in the aforementioned phase II trial . According to DrugBank, alisertib has undergone 43 Phase 1 clinical trials, 26 Phase 2 trials, and 1 Phase 3 trial, indicating significant clinical investigation across multiple cancer types .

The therapeutic potential of alisertib and its sodium anhydrous form extends beyond traditional cytotoxic approaches, representing a targeted therapy directed at a specific kinase involved in mitotic regulation. This mechanistic specificity may offer advantages in terms of therapeutic index and combinatorial approaches with other anti-cancer agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator